molecular formula C6H5BrN2O B2604023 5-amino-6-bromopyridine-3-carbaldehyde CAS No. 1289176-76-6

5-amino-6-bromopyridine-3-carbaldehyde

Cat. No.: B2604023
CAS No.: 1289176-76-6
M. Wt: 201.023
InChI Key: AEKFIUNVBMPJDT-UHFFFAOYSA-N
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Description

5-amino-6-bromopyridine-3-carbaldehyde is a chemical compound with the molecular formula C6H5BrN2O. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of an amino group at the 5th position, a bromine atom at the 6th position, and an aldehyde group at the 3rd position on the pyridine ring .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-6-bromopyridine-3-carbaldehyde typically involves the bromination of 3-aminopyridine followed by formylation. One common method is the bromination of 3-aminopyridine using N-bromosuccinimide in acetonitrile . The resulting 5-amino-6-bromopyridine is then subjected to formylation to introduce the aldehyde group at the 3rd position.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

5-amino-6-bromopyridine-3-carbaldehyde can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are commonly used.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted pyridines can be formed.

    Oxidation Products: 5-amino-6-bromopyridine-3-carboxylic acid.

    Reduction Products: 5-amino-6-bromopyridine-3-methanol.

    Coupling Products: Biaryl compounds.

Scientific Research Applications

5-amino-6-bromopyridine-3-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-amino-6-bromopyridine-3-carbaldehyde depends on its specific application. In chemical reactions, it acts as a reactant that undergoes various transformations. In biological systems, its effects would depend on its interaction with specific molecular targets, such as enzymes or receptors. The exact pathways and targets would vary based on the context of its use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-amino-6-bromopyridine-3-carbaldehyde is unique due to the presence of both an amino group and an aldehyde group on the pyridine ring, which allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

5-amino-6-bromopyridine-3-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrN2O/c7-6-5(8)1-4(3-10)2-9-6/h1-3H,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEKFIUNVBMPJDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1N)Br)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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